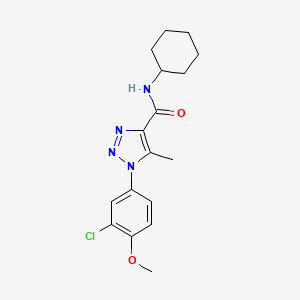![molecular formula C10H7F3N2OS B2888644 {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol CAS No. 1909309-36-9](/img/structure/B2888644.png)
{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to alter the chemical and metabolic stability, lipophilicity, bioavailability, and protein binding affinity of compounds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Trifluoromethyl groups are often involved in various types of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity and chemical stability .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensor for Al3+ Ions
A phenyl thiadiazole-based Schiff base receptor was developed for the selective and sensitive detection of Al3+ ions. This chemosensor showed rapid response, excellent selectivity, and sensitivity towards Al3+ ions in a methanol–Tris–HCl buffer medium. It demonstrated colorimetric and fluorometric detection capabilities with low detection limit values. This sensor can be applied for the recovery of contaminated water samples and smartphone-based chemical analysis, indicating its versatility in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).
Molecular Complexes with π-electron Acceptors
Research on charge-transfer molecular complexes involving 2-amino-1,3,4-thiadiazoles with π-electron acceptors highlighted their potential in creating π-π type complexes. These findings contribute to understanding the chemical properties and applications of thiadiazole derivatives in molecular electronics and sensor technologies (Mahmoud, Hamed, & Salman, 1988).
Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]thiazine Derivatives
A study demonstrated the use of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology offers good yields, high selectivity, and short reaction times, showcasing the utility of thiadiazole derivatives in complex organic syntheses (Reddy et al., 2012).
Solvent Effects on Molecular Aggregation
Spectroscopic studies on thiadiazole derivatives have shown how solvent composition affects molecular aggregation, with implications for their optical and electronic properties. This research is crucial for the development of thiadiazole-based materials with tailored photophysical properties for optoelectronic applications (Matwijczuk et al., 2016).
Antiviral and Antitumoral Activity
A series of thiadiazine derivatives were synthesized and shown to possess promising in vitro anticoronavirus and antitumoral activity. This highlights the potential of thiadiazole compounds in the development of new therapeutic agents targeting viral infections and cancer (Jilloju et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles demonstrates the potential of thiadiazole derivatives in photochemical reactions and molecular rearrangements, with applications in synthetic chemistry and material science (Vivona et al., 1997).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORSBGOLHKCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)


![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)

![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)


